molecular formula C10H14Cl3NO B13471320 4-[Bis(2-chloroethyl)amino]phenolhydrochloride CAS No. 1457-06-3

4-[Bis(2-chloroethyl)amino]phenolhydrochloride

Katalognummer: B13471320
CAS-Nummer: 1457-06-3
Molekulargewicht: 270.6 g/mol
InChI-Schlüssel: UPXUWBSGNUJRSR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[Bis(2-chloroethyl)amino]phenolhydrochloride is a chemical compound known for its significant applications in the field of medicinal chemistry. It is a derivative of nitrogen mustard, which is a class of compounds known for their alkylating properties. These compounds are primarily used in chemotherapy due to their ability to interfere with the growth of cancer cells by damaging their DNA.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride typically involves the reaction of phenol with bis(2-chloroethyl)amine under controlled conditions. The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the optimal yield of the compound .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure the consistency of the final product. The industrial production methods also focus on minimizing waste and environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

4-[Bis(2-chloroethyl)amino]phenolhydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups. These products have diverse applications in medicinal chemistry and other fields .

Wissenschaftliche Forschungsanwendungen

4-[Bis(2-chloroethyl)amino]phenolhydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its effects on cellular processes and its potential as a tool for biological research.

    Medicine: Primarily used in chemotherapy for the treatment of various cancers due to its DNA-damaging properties.

    Industry: Employed in the production of pharmaceuticals and other chemical products.

Wirkmechanismus

The mechanism of action of 4-[Bis(2-chloroethyl)amino]phenolhydrochloride involves the alkylation of DNA. The compound forms covalent bonds with the DNA strands, leading to cross-linking and subsequent disruption of DNA replication and transcription. This results in the inhibition of cell division and ultimately cell death. The primary molecular targets are the guanine bases in the DNA, which are particularly susceptible to alkylation .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 4-[Bis(2-chloroethyl)amino]phenolhydrochloride include other nitrogen mustards such as:

  • Chlorambucil
  • Melphalan
  • Cyclophosphamide

Uniqueness

What sets this compound apart from these similar compounds is its specific structure, which imparts unique reactivity and selectivity. This compound has been found to have distinct pharmacokinetic properties and a different spectrum of activity against various cancer types .

Eigenschaften

CAS-Nummer

1457-06-3

Molekularformel

C10H14Cl3NO

Molekulargewicht

270.6 g/mol

IUPAC-Name

4-[bis(2-chloroethyl)amino]phenol;hydrochloride

InChI

InChI=1S/C10H13Cl2NO.ClH/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9;/h1-4,14H,5-8H2;1H

InChI-Schlüssel

UPXUWBSGNUJRSR-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1N(CCCl)CCCl)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.